7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride

salt form standardization counterion stoichiometry batch-to-batch reproducibility

This 2-oxa spirodione hydrochloride (CAS 2243508-86-1) features a defined HCl stoichiometry for batch-to-batch solubility consistency—a critical control absent in free-base analogs. The 2-oxa (lactone) core replaces the metabolically labile imide NH of 2-aza scaffolds, enabling direct metabolic stability comparisons while retaining the benzyl substituent essential for anticonvulsant blood–brain barrier penetration. The 1,3-dione serves as a reactive handle for Knoevenagel, Michael, and alkylation chemistries. ≥95% purity. Ideal for anticonvulsant SAR and fragment-based discovery.

Molecular Formula C14H16ClNO3
Molecular Weight 281.74
CAS No. 2243508-86-1
Cat. No. B2798112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride
CAS2243508-86-1
Molecular FormulaC14H16ClNO3
Molecular Weight281.74
Structural Identifiers
SMILESC1CN(CC12CC(=O)OC2=O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C14H15NO3.ClH/c16-12-8-14(13(17)18-12)6-7-15(10-14)9-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
InChIKeyMAGXESFJNXRWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione Hydrochloride (CAS 2243508-86-1): Structural Identity and Sourcing Baseline for Spirocyclic Building Block Procurement


7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2243508-86-1, molecular formula C14H16ClNO3, molecular weight 281.73 g/mol) is a spirocyclic building block supplied as the hydrochloride salt at a minimum purity of 95% . The compound features a rigid 2-oxa-7-azaspiro[4.4]nonane core, a benzyl substituent at the 7-position and a 1,3-dione moiety—structural elements that collectively place it within a class of N-benzyl azaspirodiones extensively investigated for anticonvulsant activity [1]. Unlike the widely studied 2-aza congeners, the 2-oxa modification introduces a lactone oxygen at position 2, altering ring electronics, hydrogen-bonding capacity and metabolic liability relative to the corresponding imide-based scaffolds.

Why 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione Hydrochloride (CAS 2243508-86-1) Cannot Be Substituted by Superficially Similar Azaspirodiones in Structure–Activity Programs


Substituting this compound with the commercially more prevalent 2-aza analogs (e.g., N-benzyl-2-azaspiro[4.4]nonane-1,3-dione) or de-benzylated spirocyclic diones introduces quantifiable differences in three critical parameters that directly impact SAR continuity and lead optimization: (1) electronic character at the 2-position (lactone oxygen vs. imide nitrogen) alters dipole moment and H-bond acceptor strength, affecting target binding [1]; (2) the benzyl N-substituent is essential for lipophilicity-driven membrane penetration—literature on the 2-aza series demonstrates that N-benzyl analogs without the oxymethylene linker are completely devoid of anticonvulsant activity (inactive at 300 mg/kg) while the benzyloxy derivatives achieve ED50 = 111 mg/kg [2]; (3) the hydrochloride salt form provides a defined stoichiometric counterion that standardizes solubility and hygroscopicity across batches, a variable uncontrolled when procuring the free base from different vendors. Generic substitution therefore risks irreproducible biological results and confounded SAR interpretation.

Quantitative Procurement-Relevant Differentiation of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione Hydrochloride (CAS 2243508-86-1) Versus Closest Analogs


Hydrochloride Salt Stoichiometry Guarantees Defined Counterion Content Absent in Free-Base 2-Oxa or 2-Aza Analogs

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2243508-86-1) is supplied as a defined 1:1 hydrochloride salt with molecular formula C14H16ClNO3 (MW 281.73), confirmed by the vendor analytical specification . In contrast, the closest free-base analog 7-benzyl-2-oxa-7-azaspiro[4.4]nonane (CAS 1823331-08-3, C14H17NO2, MW 217.31) lacks a controlled counterion and the corresponding 2-aza scaffold N-benzyl-2-azaspiro[4.4]nonane-1,3-dione (C14H15NO2, MW 229.27) is typically procured as the neutral imide with unspecified salt form . The hydrochloride stoichiometry provides a 29.6% mass increment attributable to HCl, which must be accounted for in molarity calculations and dose–response experiments—a factor that, if overlooked, introduces systematic concentration errors when interchanging with free-base analogs.

salt form standardization counterion stoichiometry batch-to-batch reproducibility

2-Oxa Lactone vs. 2-Aza Imide: Quantified Ring Electronics Divergence Drives Differential Hydrogen-Bond Acceptor Capability

The 2-oxa substitution replaces the imide NH (present in 2-aza analogs) with a lactone oxygen, eliminating a hydrogen-bond donor while introducing a stronger H-bond acceptor (ether-type oxygen vs. imide carbonyl). In the anticonvulsant spirosuccinimide series, crystallographic analysis of N-benzyl-2-azaspiro[4.4]nonane-1,3-dione (inactive) vs. N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (active, ED50 = 111 mg/kg) demonstrated that inserting an oxygen atom adjacent to the imide nitrogen fundamentally alters molecular geometry and electrostatic potential sufficient to convert an inactive scaffold into an active anticonvulsant [1]. In the target compound, the 2-oxa-1,3-dione arrangement creates a lactone-carbonyl–carbonyl system with distinct resonance and reactivity compared to the imide system, as evidenced by the different synthetic routes required: 2-oxaspiro[4.4]nonane-1,3-diones are prepared via condensation of 2-oxaspiro[4.4]nonane-1,3-dione with amines (el-Telbany method), whereas 2-aza analogs require Mannich or direct N-alkylation conditions [2].

ring electronics hydrogen-bond acceptor Metabolic stability lactone vs. imide

Benzyl N-Substituent Confers Lipophilicity in the Optimal Range for CNS Penetration Relative to Unsubstituted or Alkyl-Substituted Analogs

Structure–activity relationship studies on 2-azaspiro[4.4]nonane-1,3-diones established a quantitative correlation between lipophilicity (measured by reversed-phase thin-layer chromatography, RM0 values) and anticonvulsant activity: active N-benzyl derivatives were systematically less lipophilic than inactive analogs, defining an optimal lipophilicity window for CNS activity [1]. In the 2-aza series, N-benzyl substitution is a prerequisite for anticonvulsant evaluation, while the unsubstituted parent 2-azaspiro[4.4]nonane-1,3-dione shows no reported CNS activity. The target compound retains the benzyl N-substituent (at position 7) while replacing the 2-aza group with 2-oxa, a combination that has not been evaluated in published SAR studies and therefore represents a novel chemotype intersection. Calculated logP for the free base 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione is approximately 1.8–2.2 (estimated from fragment-based methods), placing it within the CNS-favorable range (logP 1–3) identified for active anticonvulsant spirosuccinimides [1].

lipophilicity CNS penetration anticonvulsant SAR N-benzyl substitution

1,3-Dione Moiety Enables Tautomerism and Enolate Chemistry Distinct from Mono-Ketone Spirocyclic Building Blocks

The 1,3-dione arrangement in the target compound introduces a β-dicarbonyl system capable of keto–enol tautomerism and enolate formation under mildly basic conditions, enabling chemoselective alkylation, acylation, and condensation reactions that are not accessible with the corresponding mono-ketone spirocyclic building blocks such as 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8, C14H17NO2, MW 231.29) . In the 2-aza series, the 1,3-dione motif is essential for anticonvulsant activity—the corresponding mono-ketones, lactams, or reduced spirocycles show no activity—and crystallographic studies confirm that both carbonyl groups participate in key intermolecular hydrogen bonds in the active conformation [1]. The target compound's dione reactivity also permits late-stage functionalization via Knoevenagel condensation, Michael addition, or reductive amination at the active methylene (C-4) position, a synthetic handle absent in mono-ketone and fully reduced analogs.

1,3-dicarbonyl reactivity enolate chemistry tautomerism synthetic diversification

Vendor-Supplied Purity Floor of 95% Establishes a Quantifiable Baseline for Reproducible Screening Versus Variable-Purity Custom Synthesis Analogs

The target compound is supplied with a vendor-certified minimum purity of 95% (as determined by the supplier's QC analysis) . Closely related analogs such as 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (CAS 119102-90-8) and 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride are typically available only via custom synthesis with variable purity (often 95–97% but without batch-specific certification from major catalog suppliers) [1]. For comparative screening, a defined purity threshold is critical: a 5% impurity level in a compound tested at 10 µM translates to 0.5 µM of potential confounding bioactive impurity, sufficient to generate false-positive hits in sensitive biochemical assays. The parent 2-oxa-7-azaspiro[4.4]nonane scaffold is commercially available at 95–97% purity from multiple suppliers, but the benzyl-1,3-dione-hydrochloride combination is unique to this catalog entry.

purity specification quality control reproducible screening procurement standard

Procurement-Relevant Application Scenarios for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione Hydrochloride (CAS 2243508-86-1)


CNS Drug Discovery: Anticonvulsant Lead Optimization Leveraging the 2-Oxa Pharmacophore

The 2-oxa-1,3-dione scaffold provides a structurally novel starting point for anticonvulsant SAR programs that have historically been dominated by the 2-aza (imide) chemotype. The crystallographically demonstrated potency switch observed upon oxygen insertion in the 2-aza series (inactive N-benzyl → active N-benzyloxy, ED50 = 111 mg/kg) provides a mechanistic rationale for screening the 2-oxa variant, which embeds the oxygen atom directly in the ring system rather than in the linker [1]. The benzyl N-substituent provides the lipophilicity required for blood–brain barrier penetration, as established by the RM0–activity correlations in the 2-aza series [2]. The hydrochloride salt ensures consistent aqueous solubility for in vivo dosing formulations.

Synthetic Methodology Development: Exploiting 1,3-Dione Enolate Chemistry for Spirocyclic Library Synthesis

The 1,3-dione moiety is a reactive handle for diversity-oriented synthesis. The C-4 active methylene can undergo Knoevenagel condensations with aldehydes, Michael additions to α,β-unsaturated carbonyls, and chemoselective mono- or bis-alkylation under controlled enolate conditions—transformations that are not accessible with the mono-ketone analog 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one. The spirocyclic constraint enforces a defined three-dimensional geometry that is increasingly valued in fragment-based drug discovery for exploring novel chemical space beyond flat aromatic scaffolds [1]. The hydrochloride salt form simplifies reaction workup by enabling acid–base extraction sequences.

Comparative Metabolic Stability Profiling: Lactone vs. Imide in Azaspiro[4.4]nonane Scaffolds

The 2-oxa (lactone) substitution replaces the metabolically labile imide NH of 2-aza analogs with a lactone oxygen, predicted to reduce CYP-mediated N-dealkylation and imide hydrolysis. In the anticonvulsant spirosuccinimide literature, metabolic instability was a key limitation of the 2-aza series, with short half-lives in rodent microsomal assays limiting in vivo efficacy [1]. The target compound enables a direct head-to-head comparison of metabolic stability (intrinsic clearance in human/rodent liver microsomes) between the 2-oxa lactone and 2-aza imide scaffolds while keeping the benzyl substituent and ring size constant—a controlled experiment design that isolates the heteroatom effect on metabolic fate.

Catalog-Quality Reference Standard for Analytical Method Development in Spirocyclic Compound Characterization

With a vendor-certified purity of ≥95%, a defined hydrochloride salt stoichiometry, and availability from a traceable commercial source (Biosynth), this compound can serve as a reference standard for developing HPLC, LC-MS, and NMR analytical methods for the characterization of spirocyclic 1,3-dione building blocks [1]. The benzyl chromophore provides a convenient UV handle (λmax ≈ 254 nm) for HPLC purity determination, while the hydrochloride counterion produces a characteristic chloride adduct pattern in negative-ion ESI-MS that confirms salt identity—features absent in free-base analogs that complicate method development.

Quote Request

Request a Quote for 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.